molecular formula C10H10FNO3 B1456962 1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene CAS No. 1236764-33-2

1-(Cyclopropylmethoxy)-2-fluoro-4-nitrobenzene

Cat. No. B1456962
Key on ui cas rn: 1236764-33-2
M. Wt: 211.19 g/mol
InChI Key: AIVVKTAQUMNOFR-UHFFFAOYSA-N
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Patent
US09133129B2

Procedure details

A mixture of 1-(cyclopropylmethoxy)-2-fluoro-4-nitrobenzene (3.00 g), 10% palladium-carbon (containing water (50%), 3.00 g) and THF (30 mL) was stirred at room temperature for 1 hr under a hydrogen atmosphere. The catalyst was removed by filtration, and the obtained filtrate was concentrated under reduced pressure to give the title compound (2.57 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=2[F:15])[CH2:3][CH2:2]1>[C].[Pd].C1COCC1>[CH:1]1([CH2:4][O:5][C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=2[F:15])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC1)COC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)COC1=C(C=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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